molecular formula C7H5ClN2O2 B3109588 Benzenediazonium, 4-carboxy-, chloride CAS No. 17405-00-4

Benzenediazonium, 4-carboxy-, chloride

Cat. No. B3109588
CAS RN: 17405-00-4
M. Wt: 184.58 g/mol
InChI Key: HIPMLYBBTSMLQM-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-carboxy-, chloride is an organic compound that is a part of the diazonium group . Diazonium compounds contain an -N2+ group, and in the case of benzenediazonium chloride, this is attached to a benzene ring . They are typically colorless solids with numerous applications in organic chemistry .


Synthesis Analysis

The synthesis of benzenediazonium chloride involves the reaction of aniline with nitrous acid under low temperature (0-5°C). If the temperature is increased, benzenediazonium chloride decomposes to phenol . The process of forming diazonium compounds is called “diazotation”, “diazoniation”, or "diazotization" .


Molecular Structure Analysis

The molecular formula of benzenediazonium chloride is C6H5ClN2 . According to X-ray crystallography, the C−N+≡N linkage is linear in typical diazonium salts . The N+≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N) .


Chemical Reactions Analysis

Benzenediazonium chloride undergoes various reactions, including both substitution reactions and coupling reactions . In substitution reactions, the -N2+ group is replaced by something else, and the nitrogen is released as nitrogen gas . For example, it can be substituted by an -OH group by warming the benzenediazonium chloride solution . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .


Physical And Chemical Properties Analysis

Diazonium salts like benzenediazonium chloride are crystalline, colorless solids. They are easily dissolved in water but less so in alcohol. They are fragile and can explode when dried. As a result, they are typically employed in the solution state .

Mechanism of Action

The mechanism of action of benzenediazonium chloride involves the conversion of an aromatic amino group (NH2) into a diazonium ion (N2+), which can then be replaced by various nucleophiles . This method works well for aromatic amines .

Safety and Hazards

Benzenediazonium chloride should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The potential of diazonium salt chemistry can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures. This two-step approach, called “post-functionalization”, has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

properties

IUPAC Name

4-carboxybenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMLYBBTSMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448376
Record name Benzenediazonium, 4-carboxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 4-carboxy-, chloride

CAS RN

17405-00-4
Record name Benzenediazonium, 4-carboxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-carboxy-benzenediazonium chloride was prepared in the following way. Solid NaNO2 (345 mg, 5 mmol, 5 eq.) was added to a cooled suspension of 4-aminobenzoic acid (274 mg, 2 mmol, 2 eq.) in 6 M HCl (4 mL). The resulting mixture was stirred at 0° C. and turned into a slightly yellow-brownish solution. After 15 min the diazonium salt solution was slowly added to a solution of tyramine (137 mg, 1 mmol) in aqueous saturated bicarbonate. The pH of the reaction was kept basic by repeated addition of sodium bicarbonate. The mixture was allowed to slowly warm up to room temperature and was stirred overnight. Next, Fmoc-chloride (285 mg, 1.1 mmol, 1.1. eq) was added. After 1 h, the reaction was acidified with concentrated HCl. The formed solids were filtered and the filtrate was extracted with EtOAc, washed with water, dried over MgSO4 and concentrated under reduced pressure. Solids from extraction and filtration were combined and dry-loaded on a silica column, which was eluted with 0-10% MeOH in dichloromethane/acetic acid 99/1, yielding the title product as an orange-red solid (300 mg, 59% yield). The purity was sufficient for routine solid phase chemistry. An aliquot was further purified for analytical analysis. ESI-MS: 508.3 [M+H]+ 1H NMR (500 MHz, dmso-d6): δ 10.88 (s, 1H), 8.10 (d, 2H, J=8.6 Hz), 8.03 (d, 2H, J=8.6 Hz), 7.87 (d, 2H, J=7.6 Hz), 7.64 (d, 2H, J=7.2 Hz), 7.59 (d, 1H, J=1.8 Hz), 7.42-7.37 (m, 3H), 7.31-7.27 (m, 3H), 7.01 (d, 1H, J=8.4 Hz), 4.27 (d, 2H, J=7.1 Hz), 4.19 (t, 1H, J=7.0 Hz), 3.26-3.21 (m, 2H), 2.72 (t, 2H, J=6.8 Hz). HRMS: found [M+H]+ 508.1700. C30H26N3NaO5+ requires 508.1872.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
345 mg
Type
reactant
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274 mg
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reactant
Reaction Step Two
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Quantity
4 mL
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solvent
Reaction Step Two
[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
137 mg
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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285 mg
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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